3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the benzyl, ethoxyphenyl, and methyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrrolo[3,2-d]pyrimidine core, allowing for the introduction of different substituents. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: This compound exhibits significant biological activities, including antiviral, anticancer, and anti-inflammatory properties. It has been investigated for its potential to inhibit specific enzymes and pathways involved in disease progression.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Industry: In the pharmaceutical industry, it is used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral effects.
Comparison with Similar Compounds
3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Indole derivatives: Exhibiting diverse biological activities, including antiviral and anticancer effects.
Thieno[2,3-d]pyrimidine: Used in the synthesis of bioactive compounds with potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzyl-N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-3-31-17-11-9-16(10-12-17)24-21(28)18-14-26(2)20-19(18)25-23(30)27(22(20)29)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZUMTWPOMONCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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